molecular formula C12H15Cl2NO3S B500575 2,4-dichloro-3-methyl-N-(oxolan-2-ylmethyl)benzenesulfonamide CAS No. 477306-15-3

2,4-dichloro-3-methyl-N-(oxolan-2-ylmethyl)benzenesulfonamide

Cat. No.: B500575
CAS No.: 477306-15-3
M. Wt: 324.2g/mol
InChI Key: OZWDSXBBFCRRSR-UHFFFAOYSA-N
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Description

2,4-dichloro-3-methyl-N-(oxolan-2-ylmethyl)benzenesulfonamide is a chemical compound with the molecular formula C12H15Cl2NO3S It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a benzene ring substituted with chlorine and methyl groups, as well as an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-3-methyl-N-(oxolan-2-ylmethyl)benzenesulfonamide typically involves the reaction of 2,4-dichloro-3-methylbenzenesulfonyl chloride with oxolane-2-methanamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Anhydrous dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-3-methyl-N-(oxolan-2-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions, leading to different derivatives.

    Hydrolysis: The compound can undergo hydrolysis in the presence of strong acids or bases, breaking down the sulfonamide group.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base (e.g., sodium hydroxide) and a suitable solvent (e.g., ethanol).

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Substitution: Derivatives with different functional groups replacing the chlorine atoms.

    Oxidation: Sulfonic acids or sulfonate esters.

    Reduction: Amines or other reduced forms of the sulfonamide group.

Scientific Research Applications

2,4-dichloro-3-methyl-N-(oxolan-2-ylmethyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4-dichloro-3-methyl-N-(oxolan-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,4-dichloro-3-methylbenzenesulfonamide: Lacks the oxolane ring, making it less complex and potentially less versatile in its applications.

    N-(oxolan-2-ylmethyl)benzenesulfonamide: Lacks the chlorine and methyl groups on the benzene ring, which may affect its reactivity and biological activity.

Uniqueness

2,4-dichloro-3-methyl-N-(oxolan-2-ylmethyl)benzenesulfonamide is unique due to the combination of its structural features, including the dichloro and methyl substitutions on the benzene ring and the presence of the oxolane ring. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2,4-dichloro-3-methyl-N-(oxolan-2-ylmethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2NO3S/c1-8-10(13)4-5-11(12(8)14)19(16,17)15-7-9-3-2-6-18-9/h4-5,9,15H,2-3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZWDSXBBFCRRSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Cl)S(=O)(=O)NCC2CCCO2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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